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Compound of Interest

Compound Name: 5'-Hydroxyphenyl Carvedilol

CAS No.: 142227-51-8

Cat. No.: B015691

Get Quote

Introduction & Scientific Context
Carvedilol is a "third-generation"

-blocker administered as a racemate.[1] Its pharmacological profile is stereospecific:

(S)-(-)-Carvedilol: Potent

-adrenergic and

-adrenergic antagonist.[1][2][3][4]

(R)-(+)-Carvedilol: Predominantly an

-adrenergic antagonist.[1][2]

Metabolism significantly alters this profile. The 5'-Hydroxyphenyl Carvedilol (5'-OHC)

metabolite retains

-blocking activity and is subject to stereoselective clearance (primarily via CYP2D6 and
glucuronidation).[1] In "poor metabolizers" (PM) of CYP2D6, the R-enantiomer of the parent
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drug and specific metabolite ratios can accumulate, potentially leading to adverse effects like
bradycardia or hypotension.

Therefore, separating 5'-OHC enantiomers is not merely a purity test—it is a critical

bioanalytical requirement for establishing safety margins and metabolic phenotypes in clinical

trials.

Strategic Method Selection
We present two distinct protocols based on the "Fit-for-Purpose" principle:

Protocol A (The "Gold Standard" for QC/Purity): Uses an Immobilized Polysaccharide Phase

(Chiralpak IB N-5).[1] This method offers high loadability, robustness, and UV compatibility. It

is ideal for synthesizing standards or checking enantiomeric purity in vitro.

Protocol B (The "Bioanalytical" Method): Uses a Macrocyclic Glycopeptide Phase

(Chirobiotic V) coupled with MS/MS. This is essential for plasma/urine analysis where

sensitivity is paramount and mobile phases must be volatile.

Decision Matrix
Requirement Recommended Protocol Key Advantage

Sample Matrix Protocol A (Buffer/Organic)

Superior Peak Shape &

Resolution (

)

Sensitivity (<1 ng/mL) Protocol B (LC-MS/MS)
Direct MS compatibility; no

non-volatile buffers

Robustness Protocol A
Immobilized phase resists

solvent shock

Visual Workflows (Graphviz)[1]
Figure 1: Method Development Logic
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Start: 5'-OHC Enantioseparation

Define Matrix:
Plasma vs. Neat Standard

Route A: High Concentration/QC
(UV Detection)

Neat/High Conc

Route B: Trace Bioanalysis
(MS/MS Detection)

Plasma/Low Conc

Column: Chiralpak IB N-5
(Immobilized Cellulose)

Column: Chirobiotic V
(Vancomycin)

Mobile Phase A:
Acetonitrile / Ammonium Bicarb (pH 9)

Reversed Phase Mode

Mobile Phase B:
MeOH / Acetic Acid / TEA

Polar Ionic Mode

Optimization:
Adjust % Organic for Retention

Adjust pH for Selectivity

Optimization:
Adjust TEA/AA ratio

for Ionization Efficiency

Validated Method

Click to download full resolution via product page

Caption: Decision tree for selecting the optimal chromatographic system based on sensitivity

and matrix requirements.

Detailed Experimental Protocols
Protocol A: UHPLC-UV on Chiralpak IB N-5
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Best for: Reference Standard Purity, In Vitro Metabolism Studies.[1]

Mechanism: The stationary phase consists of Cellulose tris(3,5-dimethylphenylcarbamate)

immobilized on silica. The immobilization allows for the use of aggressive mobile phases if

necessary, but for 5'-OHC, a reversed-phase mode provides the best peak shape for the polar

hydroxyl group.

1. Chromatographic Conditions
Column: Chiralpak IB N-5 (100 × 4.6 mm, 5 µm).[1]

Mobile Phase:

Solvent A: 20 mM Ammonium Bicarbonate (pH 9.0 adjusted with diethylamine).

Solvent B: Acetonitrile.[5][6]

Isocratic Ratio: 60% A / 40% B (Start here, adjust ±5% for retention).

Flow Rate: 1.0 mL/min.

Temperature: 25°C.

Detection: UV @ 240 nm (Carbazole moiety absorption).[1]

Injection Volume: 10–20 µL.

2. System Suitability Criteria
Resolution (

): > 2.0 between (S)- and (R)-5'-OHC.

Tailing Factor: < 1.3.

Retention Time: Typically 8–12 minutes.

3. Why this works (Expert Insight)
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The basic pH (9.0) suppresses the ionization of the secondary amine in the carvedilol side

chain, reducing silanol interactions and peak tailing. The cellulose backbone provides the chiral

"groove," while the 3,5-dimethylphenyl groups provide

-

interactions with the carbazole ring of 5'-OHC.

Protocol B: LC-MS/MS on Chirobiotic V
Best for: Clinical Pharmacokinetics (Plasma/Urine).[1]

Mechanism: Uses Vancomycin bonded to silica. This "Teacup" structure contains peptide

pockets that recognize the amine and hydroxyl groups of 5'-OHC via hydrogen bonding and

inclusion complexation.

1. Sample Preparation (Liquid-Liquid Extraction)
Aliquot 200 µL human plasma.

Add 50 µL Internal Standard (Carvedilol-d5 or similar).[1]

Add 50 µL 1.0 M NaOH (Basify to ensure uncharged amine for extraction).

Extract with 3 mL Ethyl Acetate/Dichloromethane (4:1 v/v).

Vortex (5 min) and Centrifuge (4000 rpm, 10 min).

Evaporate supernatant to dryness under

at 40°C.

Reconstitute in 100 µL Mobile Phase.

2. Chromatographic Conditions
Column: Chirobiotic V (150 × 2.1 mm, 5 µm).

Mobile Phase (Polar Ionic Mode):

Methanol (100%) containing:
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0.1% Acetic Acid (v/v).[1]

0.02% Triethylamine (TEA) (v/v).[1]

Flow Rate: 0.2 – 0.3 mL/min.

Temperature: 20°C (Lower temperature often improves chiral recognition on glycopeptides).

[1]

3. MS/MS Parameters (ESI Positive)
Precursor Ion: m/z 423.2

[1]

Product Ions:

m/z 222.1 (Quantifier - Carbazole fragment).[1]

m/z 100.1 (Qualifier).[1]

Source Temp: 450°C.

4. Why this works (Expert Insight)
The "Polar Ionic Mode" (100% MeOH with Acid/Base) is unique to macrocyclic glycopeptides.

[1] It creates a high-organic environment that enhances desolvation in the MS source,

significantly boosting sensitivity compared to aqueous reversed-phase methods.[1] The specific

ratio of Acid:Base modulates the ionization state of the stationary phase ligands and the

analyte, fine-tuning the selectivity.

Metabolic Pathway & Stereoselectivity
Understanding the origin of the analyte is crucial for interpreting results.

Figure 2: Carvedilol Metabolic Pathway
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Clinical Note
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Caption: Metabolic pathway highlighting 5'-OHC formation via CYP2D6.[1] Stereoselective

clearance leads to altered enantiomeric ratios in patient plasma.

Troubleshooting & Optimization Guide
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Issue Probable Cause Corrective Action

Loss of Resolution
Column aging or specific

adsorption.[1]

Protocol A: Wash with 100%

Acetonitrile. Protocol B: Wash

with 50:50 MeOH:H2O (no

additives).[1]

Peak Tailing
Secondary amine interaction

with silanols.

Increase Ionic Strength

(Protocol A) or increase TEA

concentration slightly (Protocol

B).

Low Sensitivity (MS) Ion suppression from matrix.[1]

Switch from LLE to SPE (Solid

Phase Extraction) using mixed-

mode cation exchange

cartridges (MCX) to remove

phospholipids.[1]

Retention Time Drift Temperature fluctuation.

Thermostat column

compartment strictly. Chiral

recognition is highly

temperature-dependent (often

exothermic).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b015691?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015691?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

